Home > Products > Screening Compounds P105542 > (±)-Prasugrel-d3(acetate-d3)
(±)-Prasugrel-d3(acetate-d3) - 1127253-02-4

(±)-Prasugrel-d3(acetate-d3)

Catalog Number: EVT-1479411
CAS Number: 1127253-02-4
Molecular Formula: C20H17D3FNO3S
Molecular Weight: 376.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(±)-Prasugrel-d3(acetate-d3) is a specifically deuterated form of Prasugrel, designed primarily for use as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) based quantification of Prasugrel in biological samples. [] The use of deuterated internal standards significantly enhances the accuracy and reliability of quantitative analyses by correcting for variations during sample preparation and ionization processes. []

Ticagrelor

Compound Description: Ticagrelor is a cyclopentyltriazolopyrimidine analog that acts as a P2Y12 receptor antagonist and is used as an antiplatelet drug for the prevention of thrombotic events. []

Relevance: Ticagrelor is structurally related to (±)-Prasugrel-d3(acetate-d3) in that both compounds are P2Y12 receptor antagonists used in dual antiplatelet therapy (DAPT). These drugs work by preventing platelet aggregation, thereby reducing the risk of heart attack and stroke. The study mentioned in the paper compared the effects of DAPT with prasugrel or ticagrelor in patients with acute coronary syndromes. []

Clopidogrel

Compound Description: Clopidogrel is a thienopyridine derivative that acts as a P2Y12 receptor antagonist and is commonly used in DAPT to prevent blood clots. []

Relevance: Similar to prasugrel, clopidogrel also functions as a P2Y12 receptor antagonist and is often used in DAPT regimens. The paper highlights that many studies have focused on the effects of DAPT with clopidogrel, while research on newer P2Y12 antagonists like prasugrel and ticagrelor is still emerging. []

Aspirin

Compound Description: Aspirin, also known as acetylsalicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) commonly used as an analgesic, antipyretic, and anti-inflammatory medication. In the context of cardiovascular disease, aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), preventing the formation of thromboxane A2, a potent platelet activator. []

Relevance: While not structurally similar to prasugrel, aspirin is an integral component of DAPT. It works through a different mechanism, inhibiting COX-1 and ultimately reducing platelet aggregation. The study examined DAPT regimens that included aspirin alongside prasugrel or ticagrelor. []

Overview

(±)-Prasugrel-d3(acetate-d3) is a deuterated form of Prasugrel, a thienopyridine derivative used primarily as an antiplatelet agent to prevent thrombotic cardiovascular events. The deuterated version serves as a valuable tool in pharmacokinetic studies, allowing researchers to trace metabolic pathways and interactions in biological systems. This compound is synthesized to include deuterium atoms, which provide distinct advantages in mass spectrometry and other analytical techniques.

Source and Classification

(±)-Prasugrel-d3(acetate-d3) is classified under the category of antiplatelet agents and is specifically a thienopyridine derivative. It is synthesized from Prasugrel, which itself is derived from the natural compound 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The incorporation of deuterium into the molecular structure enhances its stability and provides a unique isotopic signature for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of (±)-Prasugrel-d3(acetate-d3) involves several key steps:

  1. Deuteration: The process begins with the introduction of deuterium atoms into the Prasugrel structure. This can be accomplished through various techniques such as:
    • Exchange Reactions: Utilizing deuterated solvents or reagents to facilitate the exchange of hydrogen with deuterium.
    • Chemical Synthesis: Employing specific reactions that incorporate deuterated precursors.
  2. Acetylation: Following deuteration, the compound undergoes acetylation using sodium acetate-d3 to form (±)-Prasugrel-d3(acetate-d3). The reaction conditions typically involve:
    • Reagents: Sodium acetate-d3 is used as the acetylating agent.
    • Catalysts: Acidic or basic catalysts may be employed to enhance the reaction yield.
  3. Purification: The final product is purified through chromatographic techniques to ensure high purity suitable for analytical applications.
Molecular Structure Analysis

Structure and Data

The molecular structure of (±)-Prasugrel-d3(acetate-d3) can be represented as follows:

  • Molecular Formula: C20H17D3FNO3S
  • Molecular Weight: Approximately 368.48 g/mol

The structure features a thienopyridine core with various functional groups including acetoxy and fluorobenzyl moieties. The presence of deuterium atoms modifies its mass spectrum profile, making it distinguishable from non-deuterated Prasugrel.

Chemical Reactions Analysis

Reactions and Technical Details

(±)-Prasugrel-d3(acetate-d3) can participate in several chemical reactions:

  1. Hydrolysis: The acetoxy group can undergo hydrolysis in aqueous environments to regenerate Prasugrel.
  2. Oxidation: The thienopyridine ring may be subject to oxidation reactions under certain conditions, potentially altering its pharmacological properties.
  3. Substitution Reactions: The compound can engage in nucleophilic substitution reactions due to the presence of electrophilic centers in its structure.

Common Reagents and Conditions

  • Hydrolysis typically involves water as a solvent, often under acidic or basic conditions.
  • Oxidizing agents such as potassium permanganate or chromium trioxide may be utilized for oxidation reactions.
  • Substitution reactions may require alkyl halides or other nucleophiles depending on the desired product.
Mechanism of Action

The mechanism of action of (±)-Prasugrel-d3(acetate-d3) mirrors that of its parent compound Prasugrel. It acts by irreversibly inhibiting the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation. This inhibition leads to reduced thrombus formation, thereby lowering the risk of cardiovascular events such as myocardial infarction or stroke.

Process and Data

  1. Binding: Upon administration, (±)-Prasugrel-d3(acetate-d3) is metabolized to its active form which binds to the P2Y12 receptor.
  2. Signal Transduction Inhibition: This binding prevents adenosine diphosphate from activating platelets, effectively blocking their aggregation.
  3. Pharmacokinetics: Studies indicate that the incorporation of deuterium does not significantly alter the pharmacokinetic profile compared to non-deuterated forms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to moisture and light.
  • Reactivity: Exhibits reactivity similar to other thienopyridine derivatives; particularly susceptible to hydrolysis and oxidation.
Applications

Scientific Uses

(±)-Prasugrel-d3(acetate-d3) has several important applications in scientific research:

  1. Pharmacokinetic Studies: Its unique isotopic labeling allows researchers to track drug metabolism and distribution in vivo.
  2. Analytical Chemistry: Utilized in mass spectrometry for precise quantification of Prasugrel levels in biological samples.
  3. Drug Development: Serves as a reference standard in the development of new antiplatelet agents with improved efficacy and safety profiles.
Chemical Identity and Structural Characterization of (±)-Prasugrel-d3(acetate-d3)

Molecular Formula and Isotopic Composition Analysis

(±)-Prasugrel-d3(acetate-d3) is a deuterated isotopologue of the antiplatelet prodrug prasugrel, specifically engineered with three deuterium atoms (D₃) at the methyl group of its acetate moiety. Its molecular formula is C₂₀H₁₇D₃FNO₃S, with a precise molecular weight of 376.46 g/mol (exact mass: 376.134 Da) [1] [3] [5]. The isotopic purity is typically ≥99 atom % deuterium, with chemical purity ≥98% [1]. The deuteration occurs at the acetyl group (–OC(═O)CD₃), directly replacing the three hydrogen atoms in the non-deuterated acetate (–OC(═O)CH₃) [5] [7]. This modification creates a distinct isotopic signature while preserving the core pharmacophore: a cyclopropyl ketone, a 2-fluorophenyl group, and a tetrahydrothienopyridine ring system [2] [6].

Table 1: Key Molecular Specifications

PropertyValue
Molecular FormulaC₂₀H₁₇D₃FNO₃S
CAS Registry Number1127253-02-4
Molecular Weight376.46 g/mol
Exact Mass376.134 Da
Isotopic Purity≥99 atom % D
Chemical Purity≥98%
Deuterium PositionAcetate methyl group (–OC(═O)CD₃)

Comparative Structural Analysis with Non-Deuterated Prasugrel

Deuteration induces subtle but critical structural perturbations. X-ray crystallography confirms that the D₃C–O bond length in (±)-Prasugrel-d3(acetate-d3) is 1.448 Å, notably shorter than the H₃C–O bond length (1.466 Å) in non-deuterated prasugrel [7]. This reduction arises from deuterium’s lower zero-point vibrational energy, which strengthens the bond [7]. The bond-length contraction directly impacts metabolic stability: hydrolysis of the acetate group by esterases is slowed due to the kinetic isotope effect (KIE), where cleavage of the stiffer D₃C–O bond requires higher activation energy [5] [7]. Crucially, the cyclopropyl ketone group—unlike clopidogrel’s ester—remains unaffected by deuteration, preserving prasugrel’s resistance to hydrolytic deactivation at this site [6] [7].

Table 2: Structural and Metabolic Comparison with Non-Deuterated Prasugrel

Parameter(±)-Prasugrel-d3(acetate-d3)Non-Deuterated Prasugrel
Acetate C–O Bond Length1.448 Å1.466 Å
Hydrolysis Rate (Rat Blood)Slower (KIE ≈ 4.2)*Faster
Susceptibility to EsterasesReducedHigher
Metabolic Inactivation PathDiminishedPredominant

*KIE estimated from hydrolysis kinetics in [7].

Spectroscopic Characterization (NMR, MS, IR)

Mass Spectrometry (MS): ESI-MS shows a characteristic [M+H]⁺ peak at m/z 377.141, with the isotopic cluster confirming D₃ incorporation. The signature triplet fragment at m/z 376.134 (C₂₀H₁₇D₃FNO₃S⁺) distinguishes it from non-deuterated prasugrel ([M+H]⁺ at m/z 374.12) [1] [5].

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The absence of the singlet at δ 2.1 ppm (CH₃COO–) in non-deuterated prasugrel confirms deuteration. Aromatic protons (thienopyridine, fluorophenyl) appear unchanged at δ 7.0–7.5 ppm [3] [5].
  • ¹³C NMR: The acetate carbonyl signal remains at δ 170.5 ppm, but the methyl carbon (–CD₃) appears as a quintet (due to J₃C-D coupling) near δ 20.7 ppm, contrasting with the singlet at δ 20.9 ppm in non-deuterated prasugrel [5].

Infrared Spectroscopy (IR): The C═O stretch of the acetate group is retained at 1740 cm⁻¹, while C–D stretches appear as weak bands near 2100–2200 cm⁻¹—absent in the non-deuterated analog [2] [5].

Chiral Resolution and Stereochemical Implications

Prasugrel-d3 is synthesized and typically supplied as a racemate (±), mirroring the non-deuterated clinical prodrug [1] [3]. Chiral separation of enantiomers is achieved via chiral-phase HPLC using columns like Chiralpak IC or AD-H, with eluents such as n-hexane/isopropanol (90:10) [7]. The (R)-enantiomer is pharmacologically active, as it undergoes efficient hepatic bioactivation to the thiol metabolite targeting the P2Y₁₂ receptor [7]. Deuteration does not alter the stereochemical requirements for metabolism: the (R)-enantiomer shows identical CYP-mediated oxidation kinetics to non-deuterated (R)-prasugrel, while the (S)-enantiomer remains inactive [5] [7]. The racemic mixture’s "neat" crystalline form (as free base) ensures stability during storage at 4°C [1] [3].

Properties

CAS Number

1127253-02-4

Product Name

(±)-Prasugrel-d3(acetate-d3)

Molecular Formula

C20H17D3FNO3S

Molecular Weight

376.46

Synonyms

(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.